molecular formula C5H7N3 B1311399 1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9

1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole

Numéro de catalogue: B1311399
Numéro CAS: 769895-06-9
Poids moléculaire: 109.13 g/mol
Clé InChI: CVRWHBCQJCUBFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential as a scaffold for drug development. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a pyrazole ring. It has been identified as a potent inhibitor of various kinases, making it a valuable candidate for anticancer research .

Applications De Recherche Scientifique

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole plays a crucial role in biochemical reactions, primarily as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with these kinases by binding to the ATP-binding pocket, thereby inhibiting their activity. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular processes .

Cellular Effects

The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the inhibition of Aurora kinases, which are overexpressed in many types of cancer . Furthermore, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the ATP-binding pocket of Aurora kinases, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, which are necessary for the progression of mitosis. Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can inhibit other kinases involved in cell signaling pathways, thereby affecting various cellular functions . The compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the compound’s overall effects . Additionally, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with target proteins and enzymes . The localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation of the compound can enhance its nuclear localization, thereby increasing its efficacy in inhibiting nuclear kinases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Comparaison Avec Des Composés Similaires

  • 1,4,5,6-Tetrahydropyrrolo[3,4-b]pyrazole
  • Pyrrolo[3,4-c]pyrazole derivatives
  • Pyrrolo[1,2-a]pyrazine

Uniqueness: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole stands out due to its specific structural features that confer high affinity and selectivity for kinase inhibition. Compared to similar compounds, it exhibits a favorable pharmacokinetic profile and potent antiproliferative activity against a broad range of cancer cell lines .

Propriétés

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 4
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 5
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 6
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Customer
Q & A

Q1: How does the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold interact with its biological targets and what are the downstream effects?

A: Research has shown that derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can act as potent and selective inhibitors of Aurora kinases [, ]. These enzymes play a crucial role in cell cycle regulation, particularly in mitosis. By inhibiting Aurora kinases, these compounds interfere with cell division and proliferation, leading to antitumor activity [, ].

Q2: What is the structural characterization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?

A: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound with a bicyclic structure. While the exact molecular formula and weight depend on specific substitutions, the core structure consists of a pyrrole ring fused to a pyrazole ring. Specific spectroscopic data like FT-IR can be found in research articles focusing on the synthesis and characterization of these compounds [, ].

Q3: How does modifying the structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affect its biological activity?

A: Structure-activity relationship (SAR) studies have revealed that substitutions on the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole core significantly influence its biological activity. For example, introducing a 5-phenylacetyl group led to enhanced Aurora kinase inhibition and antiproliferative activity in a series of derivatives []. Similarly, 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles emerged as potent CDK2 inhibitors [].

Q4: Have any computational chemistry studies been conducted on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A4: While specific computational details are not provided in the provided abstracts, it is highly likely that computational chemistry approaches, such as molecular docking and QSAR modeling, have been employed to study 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives. These methods can provide valuable insights into the binding mode of these compounds with their targets and guide further optimization efforts.

Q5: What is known about the stability and formulation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A5: Information about the stability and formulation of these compounds would be specific to each derivative and its intended application. Strategies to improve stability, solubility, or bioavailability would be developed during the drug development process, if deemed necessary.

Q6: What analytical methods and techniques are used to characterize and quantify 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: Researchers utilize various analytical techniques for the characterization and quantification of these compounds. These techniques may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) []. The specific methods employed depend on the research question and the properties of the specific derivative being studied.

Q7: What is known about the in vitro and in vivo efficacy of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: Research indicates that certain 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibit potent antiproliferative activity against various cancer cell lines in vitro [, ]. Furthermore, promising in vivo efficacy has been observed in tumor models, highlighting their therapeutic potential [].

Q8: Are there any known toxicological concerns associated with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A8: Specific toxicological data are not available in the provided abstracts. Thorough toxicological assessments are essential components of the drug development process and are typically conducted to determine the safety profile of any new chemical entity before human use.

Q9: What is the historical context and major milestones in the research of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole?

A: While specific historical details about this specific scaffold are not available, the provided research highlights its emergence as a promising scaffold for developing kinase inhibitors, particularly targeting Aurora kinases and CDK2 [, , ].

Q10: Are there any cross-disciplinary applications of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: While the primary focus of research on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives appears to be within the realm of medicinal chemistry and drug discovery, their unique structure and properties might hold potential for applications in other fields. For instance, their metal-binding properties, as evidenced by the formation of cobalt(II) and copper(II) complexes [], could be further explored for applications in materials science or catalysis. Further investigation and interdisciplinary collaborations are needed to fully explore these possibilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.